molecular formula C22H29NO8 B13416354 (+)-Propranolol glucuronide CAS No. 58657-79-7

(+)-Propranolol glucuronide

Numéro de catalogue: B13416354
Numéro CAS: 58657-79-7
Poids moléculaire: 435.5 g/mol
Clé InChI: PCALHJGQCKATMK-CYCKLWOHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+)-Propranolol glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. The glucuronide conjugate is formed through the process of glucuronidation, a major phase II metabolic pathway that enhances the solubility and excretion of drugs and their metabolites.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Propranolol glucuronide typically involves the enzymatic glucuronidation of propranolol using uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9 and UGT2B7 . The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial biotransformation or mammalian liver microsomes. Microbial biotransformation involves the use of genetically engineered microorganisms capable of expressing UGT enzymes . This method is scalable and cost-effective for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: (+)-Propranolol glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis of the glucuronide conjugate can occur enzymatically or non-enzymatically, leading to the release of propranolol and glucuronic acid . Transacylation reactions involve the transfer of the glucuronic acid moiety to other nucleophilic centers, such as proteins or other small molecules .

Common Reagents and Conditions: Common reagents used in the hydrolysis of this compound include beta-glucuronidase enzymes and acidic or basic conditions . The hydrolysis reaction is typically carried out at elevated temperatures to increase the reaction rate.

Major Products Formed: The major products formed from the hydrolysis of this compound are propranolol and glucuronic acid . Transacylation reactions can result in the formation of various glucuronide conjugates with different nucleophiles.

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to (+)-Propranolol glucuronide include other beta-adrenergic receptor antagonist glucuronides, such as metoprolol glucuronide and atenolol glucuronide . These compounds share similar metabolic pathways and pharmacokinetic properties.

Uniqueness: this compound is unique in its formation from propranolol, a non-selective beta-adrenergic receptor antagonist with a broad range of clinical applications. Unlike selective beta-adrenergic receptor antagonists, propranolol and its glucuronide conjugate exhibit a wider spectrum of pharmacological effects, making them valuable in the treatment of various cardiovascular conditions .

Activité Biologique

(+)-Propranolol glucuronide (PG) is a significant metabolite of propranolol, a non-selective beta-blocker widely used in clinical settings for various cardiovascular and psychological conditions. Understanding the biological activity of PG is crucial for optimizing propranolol therapy and predicting drug interactions.

Overview of Propranolol and Its Metabolism

Propranolol is administered as a racemic mixture, consisting of two enantiomers: (R)-(+)-propranolol and (S)-(-)-propranolol. The metabolism of propranolol primarily occurs through glucuronidation, where it is conjugated to glucuronic acid by uridine diphosphate-glucuronosyltransferases (UGTs). This process enhances the water solubility of the drug, facilitating its excretion.

Glucuronidation Pathways

Research indicates that several UGT isoforms are involved in the glucuronidation of propranolol:

  • UGT1A7, UGT1A9, and UGT2A1 predominantly glucuronidate (S)-(-)-propranolol.
  • UGT1A10 shows a preference for (R)-(+)-propranolol, indicating stereoselectivity in the metabolic pathway .

The glucuronidation rates differ significantly between the enantiomers, with (R)-(+)-propranolol being metabolized approximately 2-fold faster than its counterpart at lower substrate concentrations .

Case Studies and Clinical Findings

  • Long-term Administration : A study involving 35 patients demonstrated that PG accumulates during prolonged propranolol treatment. The pharmacokinetics showed that PG levels were significantly higher than those of propranolol itself, suggesting that the metabolite may contribute to the drug's overall therapeutic effect .
  • Stereoselective Disposition : In a controlled study, both enantiomers and their glucuronide conjugates were monitored. It was found that (S)-(-)-propranolol and its glucuronide were present in higher concentrations in plasma and urine compared to (R)-(+)-propranolol, indicating a preferential metabolic pathway for the former .
  • Bioavailability : The bioavailability of propranolol can be influenced by factors such as obesity, which affects the pharmacokinetics of PG. Increased body mass index (BMI) was associated with altered drug metabolism and excretion rates .

Table: Summary of Key Findings on Propranolol Glucuronide

Study FocusKey Findings
Enzyme Involvement UGT1A7, UGT1A9, UGT2A1 (for S-enantiomer); UGT1A10 (for R-enantiomer)
Accumulation PG levels exceed those of propranolol during long-term use
Stereoselectivity S-enantiomer preferentially metabolized; higher plasma/urine levels
Impact of Obesity Altered pharmacokinetics; increased BMI affects metabolism

Mechanistic Insights

The stereoselective nature of propranolol glucuronidation is supported by enzyme kinetic analyses, revealing distinct dissociation constants for each enantiomer. For instance, the KmK_m values for (S)-(-) and (R)-(+)-propranolol differ significantly, impacting their respective metabolic rates .

Moreover, molecular docking studies have provided insights into how these UGTs interact with their substrates at a molecular level, further elucidating the mechanisms behind stereoselective metabolism .

Propriétés

Numéro CAS

58657-79-7

Formule moléculaire

C22H29NO8

Poids moléculaire

435.5 g/mol

Nom IUPAC

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17+,18+,19-,20+,22-/m1/s1

Clé InChI

PCALHJGQCKATMK-CYCKLWOHSA-N

SMILES isomérique

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

SMILES canonique

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.